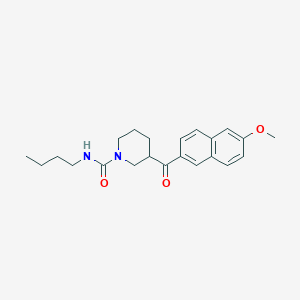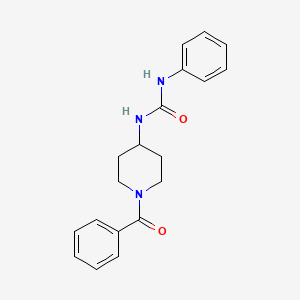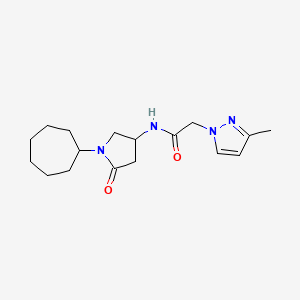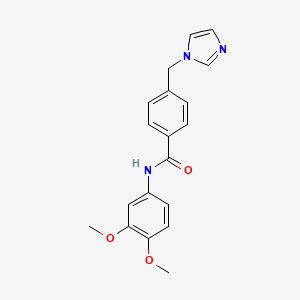![molecular formula C14H18FNO6 B6005439 4-[2-(2-fluorophenoxy)ethyl]morpholine oxalate](/img/structure/B6005439.png)
4-[2-(2-fluorophenoxy)ethyl]morpholine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(2-fluorophenoxy)ethyl]morpholine oxalate is an organic compound that belongs to the class of morpholine derivatives. It is characterized by the presence of a fluorophenoxy group attached to an ethyl chain, which is further linked to a morpholine ring. The oxalate salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-fluorophenoxy)ethyl]morpholine oxalate typically involves the following steps:
Formation of 2-(2-fluorophenoxy)ethyl bromide: This intermediate is prepared by reacting 2-fluorophenol with ethylene dibromide in the presence of a base such as potassium carbonate.
Nucleophilic Substitution: The 2-(2-fluorophenoxy)ethyl bromide is then reacted with morpholine under basic conditions to form 4-[2-(2-fluorophenoxy)ethyl]morpholine.
Salt Formation: The final step involves the reaction of 4-[2-(2-fluorophenoxy)ethyl]morpholine with oxalic acid to form the oxalate salt.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
4-[2-(2-fluorophenoxy)ethyl]morpholine oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorophenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
4-[2-(2-fluorophenoxy)ethyl]morpholine oxalate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-[2-(2-fluorophenoxy)ethyl]morpholine oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group enhances its binding affinity, while the morpholine ring provides structural stability. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[2-(3,5-dichloro-2-fluorophenoxy)ethyl]morpholine: Similar structure but with additional chlorine atoms.
4-[2-(2-fluorophenoxymethyl)phenyl]piperidine: Contains a piperidine ring instead of a morpholine ring.
Uniqueness
4-[2-(2-fluorophenoxy)ethyl]morpholine oxalate is unique due to its specific combination of a fluorophenoxy group and a morpholine ring, which imparts distinct chemical and biological properties. Its oxalate salt form further enhances its solubility and stability, making it more versatile for various applications.
Eigenschaften
IUPAC Name |
4-[2-(2-fluorophenoxy)ethyl]morpholine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO2.C2H2O4/c13-11-3-1-2-4-12(11)16-10-7-14-5-8-15-9-6-14;3-1(4)2(5)6/h1-4H,5-10H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKVMCXZBARVWPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=CC=CC=C2F.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[methyl(phenylsulfonyl)amino]-N-(4-phenoxyphenyl)benzamide](/img/structure/B6005367.png)
![5-(2-chloro-3-hydroxybenzylidene)-2-[(3-chloro-4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B6005370.png)
![1-[3-({3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}methyl)phenyl]ethanone](/img/structure/B6005371.png)
![2-(isopropylthio)-5-[2-(trifluoromethyl)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B6005375.png)
![4-{[4-(2-{[3-(methoxymethyl)-1-pyrrolidinyl]carbonyl}-4-methylphenoxy)-1-piperidinyl]methyl}pyridine](/img/structure/B6005381.png)
![7-(2-fluoro-5-methoxybenzyl)-2-[3-(1H-pyrazol-4-yl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6005383.png)

![{1-[(2-butyl-1H-imidazol-4-yl)methyl]-3-piperidinyl}(3-isopropoxyphenyl)methanone](/img/structure/B6005387.png)

![N-{2-[(3-hydroxypropyl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6005409.png)

![3-{2-oxo-2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl}-4-(2-phenylethyl)-2-piperazinone](/img/structure/B6005421.png)
![2-[4-(4-methoxyphenyl)piperazin-1-yl]-5,6-dimethylpyrimidin-4(3H)-one](/img/structure/B6005427.png)

